
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the second position and a pyrrolidin-3-ylmethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution at the Second Position: The methyl group can be introduced via α-methylation of the pyridine ring using reagents such as methyl iodide in the presence of a base like sodium hydride.
Introduction of the Pyrrolidin-3-ylmethyl Group: This step involves the alkylation of the pyridine ring at the sixth position with a pyrrolidin-3-ylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the α-methylation of pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol as the solvent .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can yield dihydropyridine derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine carboxylic acid.
Reduction: Formation of 2-methyl-6-(pyrrolidin-3-ylmethyl)dihydropyridine.
Substitution: Formation of halogenated derivatives like 2-methyl-6-(pyrrolidin-3-ylmethyl)-3-chloropyridine.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the pyrrolidin-3-ylmethyl group, resulting in different biological activity.
6-Methyl-2-(phenylethynyl)pyridine hydrochloride: Features a phenylethynyl group instead of a pyrrolidin-3-ylmethyl group, leading to distinct pharmacological properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substitution patterns and biological activities.
Uniqueness: 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is unique due to the specific combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10;/h2-4,10,12H,5-8H2,1H3;1H |
InChI Key |
LBNPXUXMVVKVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-one hydrochloride](/img/structure/B13247941.png)
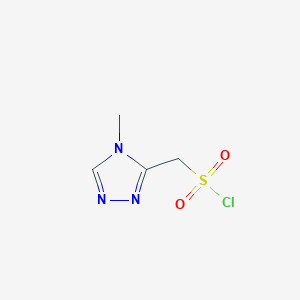
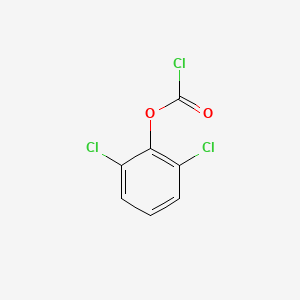


![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
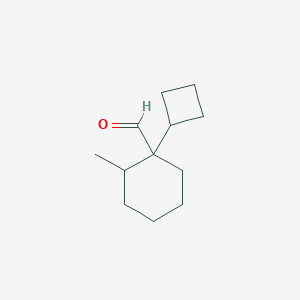
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid](/img/structure/B13247985.png)

![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
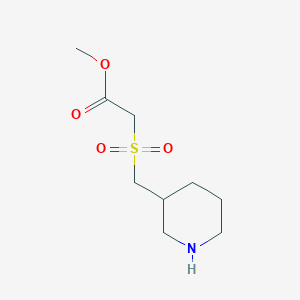
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
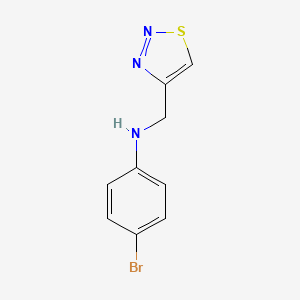
![4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13248019.png)
